molecular formula C11H12Cl2N2O2 B15110444 2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide CAS No. 5997-80-8

2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide

Cat. No.: B15110444
CAS No.: 5997-80-8
M. Wt: 275.13 g/mol
InChI Key: OPWPTWUDQPYQEL-UHFFFAOYSA-N
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Description

2-Chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide is a chloroacetamide derivative featuring a phenyl-methyl group attached to an amino moiety, which is further linked to a chloroacetyl group. This structure combines two reactive chloro groups and an aromatic system, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

CAS No.

5997-80-8

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-phenylmethyl]acetamide

InChI

InChI=1S/C11H12Cl2N2O2/c12-6-9(16)14-11(15-10(17)7-13)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,14,16)(H,15,17)

InChI Key

OPWPTWUDQPYQEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)CCl)NC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- typically involves the reaction of acetamide with benzaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Acetamide, N,N’-(phenylmethylene)bis[2-chloro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Acetamide, N,N’-(phenylmethylene)bis[2-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(phenylmethylene)bis[2-chloro- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to disruptions in metabolic pathways. The phenylmethylene bridge and acetamide groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a core 2-chloroacetamide scaffold with numerous derivatives, differing primarily in the substituent attached to the nitrogen atom. Below is a detailed comparison with key analogs:

Key Observations:
  • Synthesis : Most analogs are synthesized via nucleophilic substitution between amines and 2-chloroacetyl chloride under basic conditions (e.g., K₂CO₃, Et₃N) . The target compound likely follows a similar pathway.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in A2 ) enhance electrophilicity, while bulky aromatic systems (e.g., benzothiazolyl in P1 ) influence steric interactions.
Key Observations:
  • Antimicrobial Activity : A2’s nitro and fluoro substituents may enhance membrane permeability, contributing to activity against Klebsiella pneumoniae .
  • Anticancer Activity: Derivatives with extended aromatic systems (e.g., phenoxy-thiadiazolyl in [17]) show improved cytotoxicity, highlighting the role of hydrophobic interactions .
  • Target Compound Potential: The phenyl-methyl and chloroacetyl groups in the target compound may confer intermediate polarity, balancing solubility and bioactivity.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility Trends
2-Chloro-N-(pyrazin-2-yl)acetamide 186.6 ~1.2 Moderate in polar solvents
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) 246.6 ~2.5 Low (hydrophobic substituent)
Target Compound 274.1 ~2.8 Likely low (aromatic dominance)

*LogP values estimated using analog data.

Key Observations:
  • Lipophilicity : Chloro and aromatic substituents increase LogP, reducing aqueous solubility but enhancing membrane permeability .
  • Stability : The chloroacetyl group is prone to hydrolysis, necessitating stabilization strategies (e.g., cryogenic storage) .

Q & A

Basic Research Question

  • Minimum Inhibitory Concentration (MIC) assays : Dilution methods in Mueller-Hinton broth with Klebsiella pneumoniae or E. coli strains. Include positive (ciprofloxacin) and negative (DMSO) controls .
  • Synergy studies : Checkerboard assays to assess interactions with β-lactams (e.g., meropenem) using fractional inhibitory concentration (FIC) indices .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity .

How can the reactivity of the chloroacetamide moiety be leveraged for derivatization?

Advanced Research Question
The chloro and amide groups enable diverse functionalization:

  • Nucleophilic substitution : React with NaN₃ to form azido derivatives for "click chemistry" .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalysts .
  • Heterocycle synthesis : Cyclize with thioureas to form thiazolidinones, which are bioactive scaffolds .

How can contradictions in reported biological effects (e.g., cytotoxicity vs. efficacy) be resolved?

Advanced Research Question

  • Dose-response profiling : Compare IC₅₀ values across cell lines and bacterial strains to identify therapeutic windows .
  • Metabolic stability assays : Use liver microsomes to assess if toxicity arises from reactive metabolites .
  • In silico modeling : Dock the compound into human off-target proteins (e.g., cytochrome P450) using AutoDock Vina .

What computational strategies predict the compound’s binding affinity to target enzymes?

Advanced Research Question

  • Molecular docking : Use AutoDock or Glide to simulate interactions with enzymes like HIV-1 reverse transcriptase .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., nitro groups) on bioactivity using Hammett parameters .

What safety protocols are recommended for handling chloroacetamide derivatives?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste disposal : Collect in halogenated waste containers and incinerate at >1000°C .

How do advanced crystallographic techniques resolve polymorphism in chloroacetamides?

Advanced Research Question

  • Variable-temperature XRD : Monitor phase transitions (e.g., enantiotropic vs. monotropic) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–Cl···π interactions) driving polymorph stability .
  • Powder XRD refinement : Use TOPAS to index multiple phases in bulk samples .

What formulation strategies improve the compound’s aqueous solubility for in vivo studies?

Basic Research Question

  • Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) .
  • Cyclodextrin inclusion complexes : Characterize via phase-solubility diagrams with β-cyclodextrin .
  • Nanoemulsions : Optimize using high-pressure homogenization (e.g., 1500 bar for 5 cycles) .

How can combination therapies with this compound enhance antimicrobial efficacy?

Advanced Research Question

  • Time-kill assays : Assess bactericidal synergy by combining with fluoroquinolones at sub-MIC concentrations .
  • Efflux pump inhibition : Pre-treat bacteria with phenylalanine-arginine β-naphthylamide (PAβN) to reduce resistance .
  • Biofilm disruption : Use confocal microscopy to quantify reduction in Pseudomonas aeruginosa biofilm biomass .

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